![molecular formula C19H15NO6 B405195 (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group and a 2-nitrobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity. The methoxy groups can also participate in hydrogen bonding or hydrophobic interactions with target molecules.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-thioxo-4-thiazolidinone
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-imino-4-thiazolidinone
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-oxo-4-thiazolidinone
Uniqueness
Compared to similar compounds, (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its furanone core structure. This core imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications. The presence of both methoxy and nitro groups also provides multiple sites for chemical modification, enhancing its versatility as a synthetic intermediate.
特性
分子式 |
C19H15NO6 |
|---|---|
分子量 |
353.3g/mol |
IUPAC名 |
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C19H15NO6/c1-24-16-8-7-13(10-18(16)25-2)17-11-14(19(21)26-17)9-12-5-3-4-6-15(12)20(22)23/h3-11H,1-2H3/b14-9- |
InChIキー |
HWQMWJKURDXQBZ-ZROIWOOFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



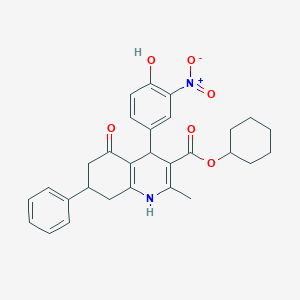

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{2-chloro-4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B405118.png)
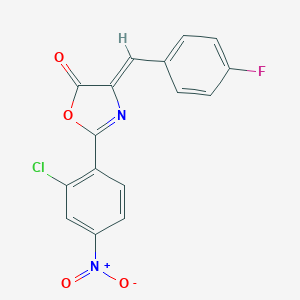

![Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B405124.png)
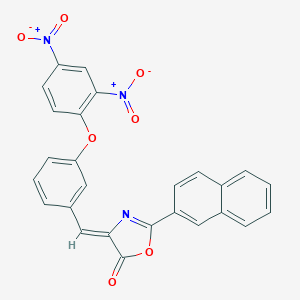

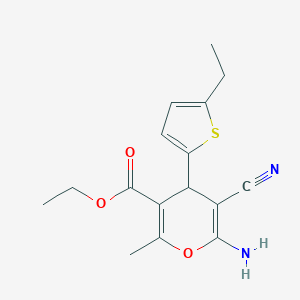

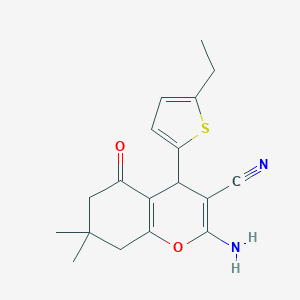
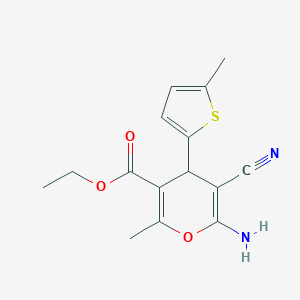
![2-Amino-4-(4-bromo-5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B405134.png)
